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Compound of Interest

Compound Name: GLP-26

Cat. No.: B15563948 Get Quote

Introduction

GLP-26 is a novel, highly potent glyoxamide derivative investigated for its antiviral activity

against the Hepatitis B Virus (HBV).[1][2] It functions as a Capsid Assembly Modulator (CAM),

a class of molecules that interfere with a critical step in the viral life cycle.[1][3] Specifically,

GLP-26 disrupts the proper assembly of the HBV nucleocapsid, which is essential for viral DNA

replication and the stability of the viral minichromosome, known as covalently closed circular

DNA (cccDNA).[1][2][3] Research has demonstrated that GLP-26 exhibits antiviral activity in

the low nanomolar range, effectively inhibits HBeAg secretion (a biomarker for cccDNA), and

reduces cccDNA amplification in vitro.[1][2][4] Furthermore, it has shown a favorable preclinical

profile, including oral bioavailability and efficacy in humanized mouse models, positioning it as

a promising candidate for further development in HBV treatment strategies.[4][5][6]

Quantitative Data Summary
The following tables summarize the key in vitro efficacy, pharmacokinetic, and in vivo efficacy

data for GLP-26 from published research studies.

Table 1: In Vitro Efficacy of GLP-26 against HBV
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Parameter Cell Line/System Value Reference

EC50 (HBV DNA) HepAD38 cells 3 nM [1][3]

EC50 (HBV DNA)
Primary Human

Hepatocytes (PHH)
40 nM [1]

EC50 (HBeAg

Secretion)
HepAD38 cells 3 nM [1]

cccDNA Reduction
HepAD38 cells (at 1

µM)
>90% [3][7]

Cytotoxicity (CC50) HepG2 cells >100 µM [1]

Selectivity Index (SI) HepG2 cells >33,333 [1]

Table 2: Pharmacokinetic (PK) Profile of GLP-26

Parameter Species Value Reference

Oral Bioavailability Cynomolgus Monkeys 34% [4][5][6]

Terminal Elimination

Half-life (t1/2)

Cynomolgus Monkeys

(Oral)
2.4 h [5][6]

Plasma Protein

Binding
Monkey Plasma 86.7% [5][6]

Plasma Protein

Binding
Human Plasma 89.5% [6]

Plasma Half-life (t1/2) Human Plasma >24 h [1]

Liver Microsome Half-

life (t1/2)

Human Liver

Microsomes
7.6 h [1]

Table 3: In Vivo Efficacy of GLP-26 in HBV Mouse Models
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Treatment
Group

Model Dosage Outcome Reference

GLP-26

Monotherapy

HBV-infected

Humanized Mice
60 mg/kg/day

Significant

decrease in viral

loads

[1]

GLP-26 +

Entecavir

HBV-infected

Humanized Mice

60 mg/kg/day +

0.3 mg/kg/day

~4 log10

reduction in HBV

DNA; sustained

viral suppression

post-treatment

[1]

GLP-26

Monotherapy

AD38 Xenograft

Nude Mice
Not Specified

2.3-3 log10

reduction in HBV

titers vs. placebo

[5][6]

GLP-26 +

Entecavir

AD38 Xenograft

Nude Mice
Not Specified

4.6-fold reduction

in HBV log10

titers vs. placebo

[5][6]

Experimental Protocols
Protocol 1: In Vitro Assessment of Antiviral Activity using HepAD38 Cells

This protocol describes the methodology to determine the 50% effective concentration (EC50)

of GLP-26 against HBV DNA replication and HBeAg secretion.

1. Cell Culture and Treatment:

Culture HepAD38 cells, which are engineered to replicate HBV under the control of a
tetracycline-off promoter, in standard cell culture medium.
Seed cells in multi-well plates and allow them to adhere.
Remove tetracycline from the medium to induce HBV replication.
Treat the cells with a serial dilution of GLP-26 (e.g., from 0.1 nM to 100 µM) for a specified
period (e.g., 6-9 days). Include a vehicle control (DMSO) and a positive control (e.g.,
Entecavir).

2. Quantification of HBV DNA:
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After the treatment period, collect the cell culture supernatant.
Isolate viral DNA from the supernatant.
Quantify the amount of secreted HBV DNA using a quantitative real-time PCR (qPCR) assay.

3. Quantification of HBeAg:

Use the collected supernatant from step 2.2.
Measure the concentration of secreted HBeAg using a commercial enzyme-linked
immunosorbent assay (ELISA) kit.

4. Data Analysis:

Calculate the percentage of inhibition of HBV DNA and HBeAg for each concentration of
GLP-26 relative to the vehicle control.
Plot the inhibition data against the log of the compound concentration and use a non-linear
regression model to determine the EC50 value.

Protocol 2: In Vivo Efficacy Study in an HBV-Infected Humanized Mouse Model

This protocol outlines a typical experiment to evaluate the in vivo efficacy of GLP-26, alone or

in combination with other antivirals.

1. Animal Model:

Use immunodeficient mice with chimeric humanized livers (e.g., BRGS-uPA mice
transplanted with human hepatocytes), which are susceptible to HBV infection.

2. HBV Infection and Treatment:

Infect the mice with HBV. Monitor serum HBV DNA and human albumin levels to confirm
stable infection.
Randomize infected mice into treatment groups: Vehicle control, GLP-26 monotherapy (e.g.,
60 mg/kg/day), Entecavir monotherapy (e.g., 0.3 mg/kg/day), and GLP-26 + Entecavir
combination therapy.
Administer the compounds daily via oral gavage for a defined treatment period (e.g., 10
weeks).

3. Monitoring and Endpoints:
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Collect blood samples at regular intervals (e.g., weekly) throughout the study and during a
post-treatment follow-up period.
Measure serum HBV DNA levels using qPCR.
Measure serum levels of viral antigens (HBsAg and HBeAg) using ELISA.
At the end of the study, harvest liver tissue to analyze intrahepatic HBV DNA, cccDNA, and
RNA levels.

4. Data Analysis:

Compare the change in viral load (log10 HBV DNA) and antigen levels from baseline for
each treatment group.
Analyze the sustained virologic response during the post-treatment phase.
Statistically evaluate the differences between the treatment groups.

Diagrams and Visualizations
HBV Capsid Assembly and Mechanism of GLP-26
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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